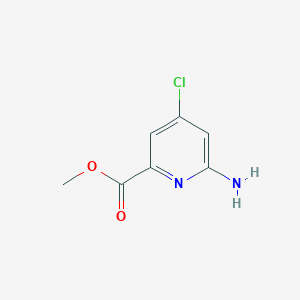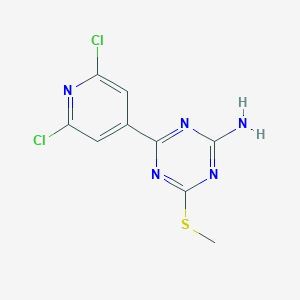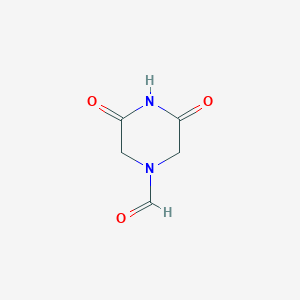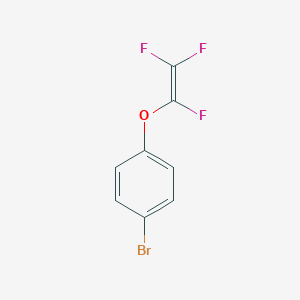
1-Bromo-4-(trifluorovinyloxy)benzene
Übersicht
Beschreibung
1-Bromo-4-(trifluorovinyloxy)benzene is a chemical compound with the molecular formula C8H3BrF4O and a molecular weight of 271.01 . It is used in the synthesis of various chemical products .
Synthesis Analysis
The synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene involves the treatment of 1-Bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at -100°C . This reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(trifluorovinyloxy)benzene consists of a benzene ring with a bromine atom and a trifluorovinyloxy group attached to it . The presence of the trifluorovinyloxy group makes this compound highly reactive, which is beneficial for its use in various chemical reactions .Chemical Reactions Analysis
1-Bromo-4-(trifluorovinyloxy)benzene can undergo various chemical reactions due to its high reactivity. For instance, it can react with different nucleophiles to form a new class of difunctional aryl/alkyl fluorinated ethers .Physical And Chemical Properties Analysis
1-Bromo-4-(trifluorovinyloxy)benzene has a boiling point of 184℃ and a density of 1.694 . Its flash point is 81℃ .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Light Emission : 1-Bromo-4-(trifluorovinyloxy)benzene is used as an intermediate in synthesizing perfluorocyclobutyl (PFCB) copolymers, contributing to tailored light emission properties. These polymers exhibit high thermal stability and excellent processability, with potential applications in materials science (Neilson et al., 2007).
Synthesis of Arynes and Naphthalenes : It's used in generating arynes, which are intermediates in organic synthesis, particularly for producing naphthalenes. These compounds have applications in the synthesis of organic materials and pharmaceuticals (Schlosser & Castagnetti, 2001).
Precursor for Fluorescent Materials : The compound serves as a precursor in the synthesis of materials with photoluminescence properties. These materials are useful in optical applications, including sensors and display technologies (Liang Zuo-qi, 2015).
Starting Material in Organometallic Synthesis : It's a versatile starting material for creating organometallic compounds, which are crucial in catalysis and the development of new materials (Porwisiak & Schlosser, 1996).
Graphene Nanoribbon Synthesis : This compound is a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons, which have significant potential in electronics and nanotechnology (Patil et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The unique structural configuration of 1-Bromo-4-(trifluorovinyloxy)benzene makes it a crucial component for improving high-performance polymers, industrial agrochemicals, and targets for important pharmaceutical drugs . Future research may focus on expanding the preparation of fluorinated ethers by introducing hetero-nucleophiles to this highly electrophilic aryl trifluorovinyl ether .
Eigenschaften
IUPAC Name |
1-bromo-4-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLXBIRBHMRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939910 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trifluorovinyloxy)benzene | |
CAS RN |
184910-53-0 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184910-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
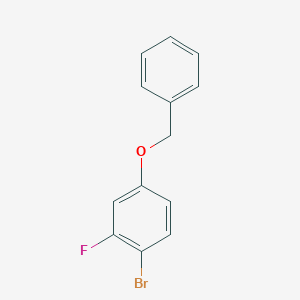
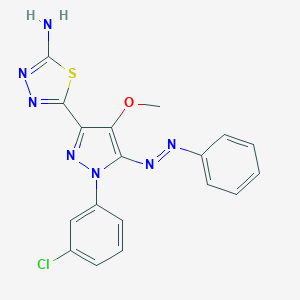
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)
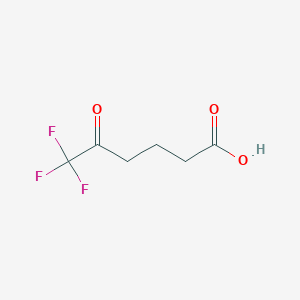
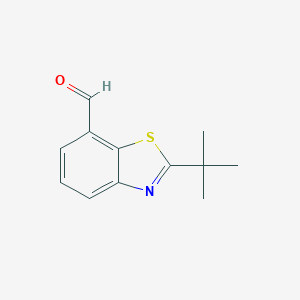
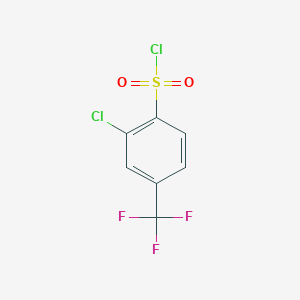
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
